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Compound of Interest

Compound Name: 2E-3-F16

Cat. No.: B12377011

Get Quote

An In-depth Examination of a Dual-Mechanism Anticancer Compound

Introduction
Compound F16, chemically identified as (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium, is a

novel small molecule that has garnered significant interest in oncological research. It is a

delocalized lipophilic cation (DLC) that demonstrates potent anti-cancer activity through a dual

mechanism of action: the specific inhibition of Vascular Endothelial Growth Factor Receptor-2

(VEGFR-2) to disrupt tumor angiogenesis, and the targeted induction of mitochondrial

dysfunction in cancer cells.[1][2][3] This technical guide synthesizes the current understanding

of F16's biological activity, presenting key quantitative data, detailed experimental protocols,

and visual representations of its molecular pathways to support further research and

development.

Core Mechanisms of Action
F16's anti-neoplastic effects are attributed to two primary, yet distinct, biological activities:

Inhibition of Angiogenesis via VEGFR-2 Signaling: F16 acts as a specific inhibitor of VEGFR-

2, a key receptor tyrosine kinase in the angiogenesis signaling cascade.[2] By binding to
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VEGFR-2, F16 effectively blocks the downstream signaling pathways, including the

Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein

Kinase (MAPK) pathways, which are crucial for endothelial cell proliferation, migration, and

the formation of new blood vessels that supply tumors.[2][4]

Mitochondrial Targeting and Dysfunction: As a delocalized lipophilic cation, F16 selectively

accumulates within the mitochondria of cancer cells, which typically exhibit a higher

mitochondrial membrane potential compared to normal cells.[5][6] This accumulation disrupts

mitochondrial integrity and function. F16 acts as a mitochondrial uncoupler, dissipating the

proton gradient and decreasing intracellular ATP production, which ultimately triggers cell

death through apoptosis or necrosis.[1][5][6] This mitochondriotoxic effect can be triggered

independently of upstream apoptotic pathways, offering a potential advantage against tumor

cells that have developed resistance to conventional apoptosis-inducing agents.[7]

Quantitative Data: In Vitro Cytotoxicity
The anti-proliferative activity of F16 has been quantified across various human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy,

particularly in colon and ovarian cancer cell lines.

Cell Line Cancer Type IC50 (µM) Citation(s)

Colo 320DM
Colon

Adenocarcinoma
9.52 ± 1.49 [8][9]

A2780 Ovarian Cancer ~0.18 [10]

H1299
Non-small Cell Lung

Cancer

2.80 - 13.51 (for F16

conjugates)
[11]

A549
Non-small Cell Lung

Cancer
> 60 [7][11]

MCF-7 Breast Cancer
Data indicates strong

cytotoxicity
[5]

Note: IC50 values can vary based on experimental conditions, such as incubation time and

assay method. The values for H1299 are for F16-triterpenoid conjugates, which may enhance
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cytotoxicity.

Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key signaling pathways affected by F16

and the general workflows for essential experimental procedures.

Molecular Signaling Pathways
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Figure 1: F16 Inhibition of the VEGFR-2 Signaling Cascade
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Figure 2: F16-Induced Mitochondrial Dysfunction
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Figure 3: Workflow for HUVEC Proliferation Assay
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Figure 4: Workflow for VEGFR-2 Phosphorylation Western Blot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12377011?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/29069523/
https://pubmed.ncbi.nlm.nih.gov/29069523/
https://pubmed.ncbi.nlm.nih.gov/29130389/
https://pubmed.ncbi.nlm.nih.gov/29130389/
https://pubmed.ncbi.nlm.nih.gov/14729642/
https://pubmed.ncbi.nlm.nih.gov/14729642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://www.researchgate.net/publication/320684923_Uncoupling_Effect_of_F16_Is_Responsible_for_Its_Mitochondrial_Toxicity_and_Anticancer_Activity?_share=1
https://academic.oup.com/toxsci/article-pdf/161/2/431/23649402/kfx218.pdf
https://www.medchemexpress.com/F16.html
https://www.researchgate.net/figure/F16-chemical-structure-F16-has-a-molecular-formula-C13H7O6N3-with-a-molecular-weight-of_fig1_321029867
https://www.researchgate.net/figure/F16-competitive-binding-on-VEGFR-2-a-F16-showed-a-concentration-dependent-decrease-in_fig4_321029867
https://pmc.ncbi.nlm.nih.gov/articles/PMC10821019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10821019/
https://sciforum.net/manuscripts/16177/manuscript.pdf
https://www.benchchem.com/product/b12377011/docs#the-biological-activity-of-f16-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b12377011/docs#the-biological-activity-of-f16-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b12377011/docs#the-biological-activity-of-f16-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b12377011/docs#the-biological-activity-of-f16-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377011?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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